Product packaging for hematoporphyrin-sepharose(Cat. No.:CAS No. 124399-49-1)

hematoporphyrin-sepharose

Cat. No.: B1168410
CAS No.: 124399-49-1
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Description

Hematoporphyrin-Sepharose is a specialized biochemical reagent designed for the affinity chromatography of heme-binding proteins . It consists of hematoporphyrin, a porphyrin derived from protoporphyrin IX , covalently immobilized onto a Sepharose beaded matrix. This configuration leverages the known photosensitizing properties of hematoporphyrin . When activated by specific wavelengths of light, the immobilized hematoporphyrin can generate reactive oxygen species (ROS), primarily singlet oxygen, via a Type II photochemical reaction . This allows researchers to study the effects of targeted oxidative stress on proteins or cells bound to the matrix, without the complication of the photosensitizer being internalized . The primary research value of this compound lies in its application for probing interaction kinetics, identifying binding partners, and investigating the mechanisms of oxidative damage in a controlled, surface-localized environment. It is a vital tool for studies in photobiology, protein chemistry, and the analysis of stress response pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

124399-49-1

Molecular Formula

C10H5Cl3N2O

Synonyms

hematoporphyrin-sepharose

Origin of Product

United States

Synthesis and Physiochemical Characterization of Hematoporphyrin Sepharose Conjugates

Methodologies for Sepharose Activation

The initial and crucial step in preparing affinity media is the activation of the Sepharose (agarose) matrix. This process introduces reactive groups onto the polysaccharide backbone, enabling the subsequent covalent attachment of a ligand. Several methods are employed for this purpose, each with distinct chemical principles and applications.

Cyanogen (B1215507) bromide (CNBr) activation is a widely utilized method for preparing affinity gels. bio-rad.com This technique involves the reaction of hydroxyl groups on the agarose (B213101) support with CNBr to form cyanate (B1221674) esters and imidocarbonates. bio-rad.com These reactive groups can then readily couple with primary amines on the ligand, in this case, a derivative of hematoporphyrin (B191378), to form stable covalent bonds. bio-rad.comcytivalifesciences.comlabmartgh.com

The coupling reaction is typically spontaneous and rapid, proceeding efficiently at a pH range of 8 to 10. cytivalifesciences.com.cn A commonly used buffer for this process is 0.1 M NaHCO₃ at pH 8.3, often containing 0.5 M NaCl. cytivalifesciences.com.cn The resulting linkage is predominantly an isourea derivative, which can impart a positive charge at neutral pH, potentially acting as a weak anion exchanger. bio-rad.com While effective, a notable disadvantage of this method is the toxicity of cyanogen bromide. bio-rad.com

A general protocol for CNBr activation and coupling involves:

Hydrating the lyophilized CNBr-activated Sepharose in a low pH solution, such as 1 mM HCl, to preserve the reactive groups. cytivalifesciences.com.cn

Washing the swollen gel with the same low pH solution. cytivalifesciences.com.cn

Equilibrating the gel with the coupling buffer (e.g., 0.1 M NaHCO₃, pH 8.3). labmartgh.com

Incubating the activated gel with the ligand solution. labmartgh.com

Blocking any remaining active groups using a small primary amine, such as 1 M ethanolamine (B43304) at pH 8.0. bio-rad.comlabmartgh.com

Washing the final conjugate with alternating high and low pH buffers to remove non-covalently bound ligand. labmartgh.comcytivalifesciences.com.cn

Table 1: Characteristics of CNBr-Activated Sepharose 4B

PropertyDescription
Matrix 4% agarose beads cytivalifesciences.com.cn
Active Group Cyanate ester labmartgh.com
Spacer Arm None cytivalifesciences.com.cn
Coupling Chemistry Forms isourea and related linkages with primary amines bio-rad.comlabmartgh.com
pH for Coupling Typically pH 8-10 cytivalifesciences.com.cn
Key Features Spontaneous and rapid coupling cytivalifesciences.comcytivalifesciences.com.cn

Carbonyldiimidazole (CDI) activation offers an alternative method for modifying agarose supports. thermofisher.com This approach involves reacting the hydroxyl groups of the agarose with CDI, typically in an organic solvent, to form reactive imidazole (B134444) carbamate (B1207046) intermediates. thermofisher.com These activated groups readily react with nucleophiles, particularly primary amines, to form stable, uncharged N-alkylcarbamate (urethane) linkages. nih.govfishersci.nl

A significant advantage of CDI activation is that it does not introduce additional charged groups onto the matrix, which can be beneficial for minimizing non-specific ionic interactions during affinity chromatography. nih.gov The reaction can be performed in either aqueous or organic solvents, providing versatility for coupling water-insoluble ligands. thermofisher.comfishersci.nl The coupling process is most efficient at a basic pH, typically between 9 and 11. fishersci.nlavantorsciences.com

Table 2: Properties of CDI-Activated Agarose Resin

PropertyDescription
Resin Crosslinked 6% beaded agarose fishersci.nl
Activation Group ≥50 µmol 1,1'-carbonyldiimidazole (B1668759) (CDI) groups per mL of resin fishersci.nl
Linkage Formed Stable, uncharged N-alkylcarbamate nih.govfishersci.nl
Coupling Conditions Most efficient with primary amines at pH 9-11 fishersci.nlavantorsciences.com
Solvent Compatibility Coupling can be performed in aqueous or organic solvents thermofisher.comfishersci.nl

Epoxy-activated Sepharose is a pre-activated medium that allows for the immobilization of ligands containing hydroxyl, amino, or thiol groups. cytivalifesciences.comscientificlabs.com The activation process involves reacting Sepharose with a bifunctional reagent, such as 1,4-bis(2,3-epoxy-propoxy)butane, which introduces a long, hydrophilic spacer arm with a terminal epoxy group. cytivalifesciences.comprep-hplc.com

This spacer arm is particularly advantageous for the immobilization of small molecules, as it reduces steric hindrance and improves the accessibility of the ligand for binding. cytivalifesciences.comprep-hplc.com The coupling reaction proceeds via the ring-opening of the epoxide by a nucleophilic group on the ligand under mild conditions, forming a stable ether, secondary amine, or thioether bond. bio-rad.commclab.com Any remaining active epoxy groups can be blocked by treatment with a compound like ethanolamine. bio-rad.com

Table 3: Characteristics of Epoxy-Activated Sepharose 6B

PropertyDescription
Matrix 6% agarose sigmaaldrich.com
Active Group Epoxy group prep-hplc.com
Spacer Arm 12-atom hydrophilic spacer (1,4-bis(2,3-epoxypropoxy-)butane) cytivalifesciences.comprep-hplc.com
Coupling Groups Hydroxyl, amino, or thiol groups cytivalifesciences.comscientificlabs.com
Particle Size 45-165 µm sigmaaldrich.com
pH Stability (Coupled Product) Long term: 2-14 prep-hplc.com

Structural and Functional Assessment of Conjugate Integrity

The successful synthesis of hematoporphyrin-sepharose conjugates necessitates a thorough evaluation to confirm that the hematoporphyrin ligand has been successfully immobilized and that its structural and functional characteristics are preserved. This assessment is critical for ensuring the reliability and effectiveness of the conjugate in its intended applications, such as affinity chromatography. chemsrc.com The process involves detailed spectroscopic analysis to verify the structural integrity of the immobilized porphyrin and quantitative assays to determine the stability and efficiency of the immobilization.

Spectroscopic Analyses of Immobilized Hematoporphyrin

Spectroscopic techniques are indispensable for confirming the covalent attachment of hematoporphyrin to the sepharose matrix without altering its intrinsic chemical structure. The primary methods employed are UV-Visible absorption and fluorescence spectroscopy, which are highly sensitive to the porphyrin ring system.

The electronic absorption spectrum of porphyrins is characterized by an intense peak in the near-UV region, known as the Soret band (or B band), and several weaker peaks in the visible region, called Q-bands. researchgate.net The position and intensity of these bands are sensitive to the molecule's environment and aggregation state.

Upon immobilization, the absorption spectrum of this compound is compared to that of free hematoporphyrin. A successful conjugation is typically indicated by the presence of the characteristic Soret band and Q-bands in the spectrum of the conjugate, confirming that the porphyrin macrocycle remains intact. Minor shifts in the peak positions (λmax) may occur due to the attachment to the solid support, reflecting the change in the microenvironment of the porphyrin.

A common validation method involves releasing the ligand from the sepharose support through alkali treatment and comparing its spectrum to that of the original, un-immobilized hematoporphyrin. researchgate.net Identical absorption spectra between the released and native ligand, particularly for the pyridine (B92270) hemochrome derivative, provide strong evidence that the ligand's structure was not compromised during the coupling reaction. researchgate.net

Table 1: Representative UV-Visible Absorption Maxima for Hematoporphyrin and Derivatives This table contains representative data compiled from spectroscopic studies of porphyrins. Exact values can vary based on solvent and pH.

Compound/StateSoret Band (λmax, nm)Q-Bands (λmax, nm)
Hematoporphyrin Derivative (in solution)~395-405~500, ~540, ~570, ~622 nih.gov
Immobilized Hematoporphyrin (on Sepharose)Slight red or blue shift from solution stateMinor shifts and potential broadening of bands
Released Ligand (after cleavage)Matches original solution spectrumMatches original solution spectrum

Ligand Stability and Immobilization Efficiency Characterization

Beyond structural integrity, the utility of this compound depends on the stability of the ligand-matrix linkage and the efficiency of the immobilization process.

Immobilization Efficiency Immobilization efficiency refers to the amount of hematoporphyrin that is successfully coupled to the sepharose resin. This is a critical parameter that determines the binding capacity of the affinity medium. The efficiency is typically quantified by measuring the amount of porphyrin in the coupling solution before and after the reaction or by directly measuring the amount of porphyrin on the washed resin. ualberta.ca

A direct method involves taking a known quantity of the this compound resin and treating it with a reagent, such as a strong base, to hydrolyze the linkage and release the bound ligand. researchgate.net The concentration of the released hematoporphyrin in the resulting solution is then determined spectrophotometrically. The ligand density is commonly expressed as micromoles of ligand per milliliter of settled resin (μmol/mL). Studies with similar porphyrin-agarose systems, such as hemin-agarose, have reported coupling efficiencies in the range of 1 to 2.5 μmol of ligand per mL of agarose. researchgate.net The efficiency can be influenced by several factors, including the activation chemistry used, the concentration of reactants, and the reaction conditions (pH, temperature, time). thermofisher.com

Table 2: Comparison of Immobilization Characteristics This table presents typical data ranges and parameters used to evaluate the quality of an immobilized affinity ligand.

ParameterMethod of MeasurementTypical Values/ResultsSignificance
Immobilization Efficiency Spectrophotometry of ligand solution pre- and post-couplingHigh percentage of ligand uptake from solutionIndicates successful coupling reaction
Ligand Density Spectrophotometric quantification of released ligand from resin1-3 µmol/mL resin researchgate.netualberta.caDetermines the binding capacity of the affinity matrix
Ligand Leakage (Stability) Spectrophotometric analysis of incubation buffer< 1% of total immobilized ligand over 24hEnsures purity of eluate and longevity of the resin

Applications in Affinity Chromatography for Biomolecule Purification

Isolation of Heme-Binding Proteins using Hematoporphyrin-Sepharose

This compound chromatography is a powerful tool for the isolation of a variety of heme-binding proteins. Its specificity allows for efficient purification from complex biological samples.

Purification of Hemopexin from Biological Samples

Hemopexin, a plasma glycoprotein (B1211001) that binds heme with high affinity, can be effectively purified using this compound affinity chromatography. This method is often preferred due to its high selectivity, which can significantly reduce the number of purification steps required. In a typical procedure, a plasma sample is applied to a this compound column. The high affinity of hemopexin for the immobilized hematoporphyrin (B191378) ensures its capture, while other non-heme-binding proteins pass through the column.

One established protocol involves the use of a heme-agarose affinity column, a similar matrix, to purify hemopexin from anti-coagulated plasma. This initial affinity step is often followed by other chromatographic techniques like ion exchange and gel filtration to achieve a high degree of purity. The elution of hemopexin from the affinity column is typically achieved by altering the pH to disrupt the binding interaction. For instance, a low pH buffer, such as 0.1 M acetic acid, can be used to effectively elute the bound hemopexin.

Chromatographic Separation of Globins and Serum Albumin

This compound can also be employed to separate globins and serum albumin, both of which are known to interact with heme. While serum albumin has a lower affinity for heme compared to hemopexin, its high concentration in plasma means it can still bind to the affinity column. Globins, the protein components of hemoglobin, also readily bind to the hematoporphyrin ligand.

The separation of these proteins can be achieved by carefully controlling the elution conditions. For example, after applying a sample containing both globins and albumin to the column, a stepwise elution can be performed. A milder elution condition might be used to first release the lower-affinity albumin, followed by a stronger eluent, such as 8 M urea (B33335) or 1% SDS, to dissociate the more tightly bound globins. This differential elution strategy allows for the separation and purification of these distinct heme-binding proteins.

Isolation of Other Carrier and Apoproteins

Beyond hemopexin, globins, and albumin, this compound chromatography is applicable to the isolation of other carrier proteins and apoproteins that exhibit an affinity for porphyrins. This includes various apolipoproteins found in high-density lipoprotein (HDL) subfractions, which have been shown to bind to similar affinity matrices like heparin-sepharose. The principle remains the same: proteins with accessible heme-binding pockets will be retained by the column, allowing for their separation from other components in the sample. The versatility of this technique makes it a valuable tool in proteomics research for identifying and isolating novel heme-binding proteins.

Chromatographic Operational Parameters and Elution Strategies

The success of biomolecule purification using this compound chromatography is highly dependent on the optimization of operational parameters and the strategic implementation of elution methodologies.

Optimization of Adsorption Conditions and Buffer Formulations

To maximize the specific binding of target proteins and minimize non-specific interactions, the adsorption conditions must be carefully optimized. A critical factor is the ionic strength of the buffer.

Ionic Strength: A high-ionic-strength buffer is often employed during the protein adsorption step. For instance, a buffer containing 0.5 M NaCl and 10 mM sodium phosphate (B84403) at a pH of 7.5 has been shown to be effective in minimizing non-specific ionic interactions between proteins and the affinity resin. nih.gov This high salt concentration disrupts weak, non-specific electrostatic interactions, ensuring that only proteins with a genuine affinity for the immobilized hematoporphyrin are retained.

pH: The pH of the binding buffer should be maintained within a range that ensures the stability and proper conformation of the target protein's heme-binding site. A pH of 7.4, mimicking physiological conditions, is commonly used. nih.gov

Buffer Composition: The choice of buffering agent is also important. Phosphate buffers are frequently used due to their buffering capacity around neutral pH.

Table 1: Recommended Adsorption Buffer Formulations

Buffer Component Concentration pH Purpose
Sodium Phosphate 10-20 mM 7.4-7.5 Maintain physiological pH

Gradient and Stepwise Elution Methodologies for Enhanced Resolution

Once the target proteins are bound to the this compound matrix, they must be eluted in a manner that preserves their activity and achieves the desired level of purity. Both gradient and stepwise elution methods can be utilized.

Stepwise Elution: This method involves the sequential use of different elution buffers with increasing eluting strength. This is particularly useful when separating proteins with significantly different affinities for the ligand. For example, a lower concentration of a chaotropic agent or a moderate pH shift might be used to elute weakly bound proteins, followed by a higher concentration or a more significant pH change to elute tightly bound proteins. A common approach for eluting hemopexin involves a step to a low pH buffer, such as 0.1 M glycine-HCl at pH 2.5-3.0. protocols.io

Gradient Elution: In gradient elution, the concentration of the eluting agent is gradually increased over time. This can provide higher resolution by allowing for the separation of proteins with very similar binding affinities. A linear gradient of decreasing pH or increasing concentration of a competitive binder or chaotropic agent can be employed. This method is advantageous for separating a complex mixture of heme-binding proteins into distinct peaks.

Table 2: Comparison of Elution Strategies

Elution Method Principle Advantages Disadvantages Typical Application
Stepwise Elution Discrete changes in eluent composition. Simple, fast, and effective for separating proteins with large differences in affinity. May result in lower resolution for proteins with similar affinities. Co-elution of impurities is possible. Initial purification of a target protein from a crude mixture.

| Gradient Elution | Continuous change in eluent composition. | Provides higher resolution, allowing for the separation of closely related proteins. Can yield purer fractions. | Can be more time-consuming and requires more complex equipment for precise gradient formation. | Fine purification and separation of multiple components with similar binding strengths. |

The choice between stepwise and gradient elution depends on the specific purification goals, the complexity of the sample, and the binding characteristics of the target proteins.

Column Regeneration and Reusability Protocols

The ability to regenerate and reuse the affinity column is a crucial aspect of chromatography, impacting both the cost-effectiveness and efficiency of the purification process. For porphyrin-based affinity resins like this compound, regeneration protocols are designed to strip any remaining bound molecules and contaminants from the column, restoring its binding capacity for subsequent purification cycles.

While specific regeneration protocols for this compound are not extensively detailed in the available literature, general principles for affinity chromatography resins can be applied and adapted. A typical regeneration sequence involves washing the column with buffers that can disrupt strong, non-specific interactions as well as elute any tightly bound target protein. This often includes alternating high and low pH washes, or the use of chaotropic agents.

For instance, a common procedure for robust resins like Sepharose Fast Flow involves washing with high salt concentrations (e.g., 2 M NaCl), followed by a wash with a strong base (e.g., 1 M NaOH) to remove precipitated proteins, and then re-equilibration with the starting buffer. sigmaaldrich.com

Table 1: General Column Regeneration Protocol for Affinity Chromatography Resins

StepSolutionPurpose
1High Salt Buffer (e.g., 2 M NaCl)Disrupts ionic interactions and elutes ionically-bound material. sigmaaldrich.com
2Strong Base (e.g., 1 M NaOH)Removes precipitated proteins and other strongly adsorbed contaminants. sigmaaldrich.com
3Distilled WaterRinses away the previous solution until the pH is neutral. sigmaaldrich.com
4Starting BufferRe-equilibrates the column for the next purification run.

It is important to note that the stability of the hematoporphyrin ligand and the sepharose matrix to harsh regeneration conditions should be considered. The choice of regeneration solutions will depend on the nature of the sample and the specific interactions occurring. For long-term storage, affinity media are often washed with 20% ethanol (B145695) to prevent microbial growth. sigmaaldrich.com

Comparative Analysis with Other Affinity Resins

The performance of this compound as an affinity resin is best understood through comparison with other matrices used for similar purposes. This includes evaluating its unique properties against other porphyrin-based resins and assessing its general performance metrics like selectivity and capacity.

Distinction from Hemin-Agarose Affinity Chromatography

Hemin-agarose is another porphyrin-based affinity resin that is more extensively documented for the purification of heme-binding proteins. researchgate.netresearchgate.net Both hematoporphyrin and hemin (B1673052) are iron-containing porphyrins, but they have structural differences that can influence their binding characteristics. Hemin contains a ferric iron coordinated within the porphyrin ring, while hematoporphyrin has two hydroxyl groups in place of the vinyl groups of protoporphyrin IX.

The primary distinction in their application lies in the specificity of the proteins they can purify. Hemin-agarose is particularly effective for isolating proteins that specifically recognize and bind to the heme molecule, such as hemopexin and globin. researchgate.netresearchgate.net The synthesis of hemin-agarose often involves coupling the propionic acid side chains of hemin to an amino-functionalized agarose (B213101) matrix. researchgate.net

In contrast, this compound may exhibit a broader range of interactions. While it can also bind heme-binding proteins, the presence of the hydroxyl groups might lead to different binding affinities or allow for interactions with a different subset of proteins. The synthesis and characterization of both hematin- and hematoporphyrin-agarose have been described, indicating their utility in purifying proteins like globins, hemopexin, and serum albumin. nih.gov

Table 2: Comparison of this compound and Hemin-Agarose

FeatureThis compoundHemin-Agarose
Ligand HematoporphyrinHemin
Key Functional Groups Hydroxyl groupsPropionic acid side chains
Primary Application Purification of porphyrin-binding proteins. nih.govPurification of heme-binding proteins like hemopexin and globin. researchgate.netresearchgate.net
Potential for Non-Specific Binding May differ due to the presence of hydroxyl groups.Can be minimized by using high ionic strength buffers. researchgate.net

Evaluation of Selectivity and Capacity

The selectivity of an affinity resin refers to its ability to bind the target molecule with high specificity, minimizing interactions with other components in the sample. unc.edu The capacity is a measure of the amount of target protein that can be bound to a given volume of the resin. nih.gov

The selectivity of this compound is derived from the specific affinity of certain proteins for the porphyrin structure. For example, it has been used in the purification of globins and hemopexin. nih.gov However, like other affinity resins, there can be a trade-off between selectivity and uptake. nih.gov Non-specific binding, particularly of abundant proteins like serum albumin, can be an issue with porphyrin-based resins. researchgate.net However, some studies with hemin-agarose have shown that albumin binding can be minimized, allowing for the direct application of serum samples to the column. researchgate.netresearchgate.net

Table 3: Factors Influencing Selectivity and Capacity

ParameterInfluence on SelectivityInfluence on Capacity
Ligand Structure Determines the specific proteins that will bind.Can affect the binding affinity and stoichiometry.
Ligand Density High density can sometimes lead to non-specific binding.Higher density generally increases the binding capacity.
Matrix Properties (e.g., bead size, porosity) A well-designed matrix minimizes non-specific surface interactions.Porosity and surface area are key determinants of capacity. thermofisher.com
Buffer Conditions (pH, ionic strength) Can be optimized to favor specific interactions and reduce non-specific binding. researchgate.netAffects the binding equilibrium and thus the effective capacity.

Investigations into Enzyme and Protein Immobilization on Hematoporphyrin Sepharose

General Principles of Enzyme Immobilization on Sepharose Derivatives

Sepharose, a bead-formed agarose (B213101) gel, is a widely used matrix for enzyme immobilization due to its porous nature, hydrophilicity, and the presence of hydroxyl groups that can be activated for covalent coupling. nih.gov The general principles of enzyme immobilization on Sepharose derivatives, including Hematoporphyrin-Sepharose, can be categorized into two main approaches: covalent binding and physical adsorption.

Covalent immobilization involves the formation of stable, irreversible bonds between the enzyme and the support matrix. This method is favored for its ability to prevent enzyme leakage from the support. unipd.it The process typically involves the activation of the Sepharose matrix to introduce reactive groups that can subsequently form covalent linkages with functional groups on the enzyme surface, such as amino, carboxyl, or sulfhydryl groups. nih.gov

Common activation methods for Sepharose that could be applied to the synthesis of this compound include:

Cyanogen (B1215507) Bromide (CNBr) Activation: This classical method activates the hydroxyl groups of Sepharose to form reactive cyanate (B1221674) esters and imidocarbonates, which can then react with primary amines on the enzyme surface.

N-Hydroxysuccinimide (NHS) Ester Activation: NHS esters can be introduced onto the Sepharose matrix to create highly reactive groups that readily form stable amide bonds with primary amino groups of the enzyme. tue.nl

Epoxy Activation: Epoxy-activated Sepharose contains reactive epoxide groups that can form stable ether linkages with amino, hydroxyl, or thiol groups on the enzyme under mild conditions.

In the context of this compound, the hematoporphyrin (B191378) molecule itself can be first covalently attached to the Sepharose beads. Subsequently, enzymes could potentially be coupled to the immobilized hematoporphyrin if it possesses suitable reactive groups, or the remaining activated groups on the Sepharose matrix could be used for enzyme attachment. For instance, the propionic acid side chains of hematoporphyrin could be activated to form amide bonds with lysine (B10760008) residues on the enzyme surface. researchgate.net

Physical adsorption relies on weaker, non-covalent interactions between the enzyme and the support. nih.gov These interactions can include:

Hydrophobic Interactions: The hydrophobic nature of the porphyrin ring of hematoporphyrin could facilitate the adsorption of enzymes with exposed hydrophobic regions.

Electrostatic Interactions: Depending on the pH and the isoelectric point of the enzyme, electrostatic attractions could occur between charged groups on the enzyme and the this compound matrix.

Affinity Binding: Hematoporphyrin is a heme analog and can specifically bind to heme-binding proteins. This principle is the basis of affinity chromatography for the purification of such proteins. nih.govresearchgate.net

While simpler and less likely to cause conformational changes in the enzyme compared to covalent binding, physical adsorption can be sensitive to changes in pH, ionic strength, and temperature, which may lead to enzyme leaching. nih.gov

Functional Impact of Immobilization on Enzyme Activity and Stability in vitro

The immobilization process can significantly alter the catalytic activity and stability of an enzyme. These changes are highly dependent on the enzyme, the support, and the immobilization method used. mdpi.comnih.gov

Research on the photosensitizing effects of a hematoporphyrin derivative (Hpd) immobilized on Sepharose provides a specific example of the functional impact of immobilization on this matrix. In one study, immobilized Hpd was shown to inhibit the activity of cytochrome c oxidase upon photoirradiation. dntb.gov.ua This suggests that the immobilized hematoporphyrin retains its photochemical activity and can interact with and modify the function of a nearby enzyme.

The study demonstrated that the inhibition of cytochrome c oxidase, an enzyme associated with mitochondrial membranes, was significant when exposed to the immobilized photosensitizer and light. dntb.gov.uanih.gov However, enzymes located within the mitochondrial matrix or on the interior of membranes were unaffected, indicating that the effect of the immobilized Hpd is localized to its immediate vicinity. dntb.gov.ua

Below is a data table summarizing the observed effects on various enzymes from the study on immobilized hematoporphyrin derivative.

EnzymeLocationEffect of Immobilized Hpd + Photoradiation
Cytochrome c oxidaseMitochondrial membrane (exterior)Inhibition of activity
F0F1 ATP synthaseMitochondrial membrane (interior)No effect
Succinate dehydrogenaseMitochondrial membrane (interior)No effect
Malate dehydrogenaseMitochondrial matrixNo effect
(Na+ + K+)-ATPasePlasma membrane (interior)No effect

This table is based on findings from a study on the photosensitizing effects of immobilized hematoporphyrin derivative. dntb.gov.ua

Generally, enzyme immobilization on Sepharose derivatives can lead to enhanced stability against thermal and pH denaturation. nih.gov This stabilization is often attributed to the multipoint attachment of the enzyme to the rigid support, which restricts conformational changes that can lead to inactivation. nih.gov However, the catalytic activity of the immobilized enzyme may decrease due to diffusional limitations of the substrate and product or conformational changes induced by the immobilization process.

The following table illustrates hypothetical changes in the activity and stability of an enzyme upon immobilization on a Sepharose-based support, based on general findings in the field.

EnzymeImmobilization MethodRelative Activity (%)Thermal Stability (Half-life at 60°C)pH Stability (Residual activity after 24h at pH 9)
Free Enzyme-10030 min40%
Covalently ImmobilizedCNBr activation75180 min85%
Physically AdsorbedHydrophobic interaction8590 min65%

This is an illustrative table based on general principles of enzyme immobilization on Sepharose derivatives.

Research on Protein-Protein Interactions Mediated by Immobilized Hematoporphyrin

Immobilized ligands are powerful tools for studying protein-protein interactions through affinity chromatography. nih.gov this compound has been specifically synthesized and utilized for the affinity purification of heme-binding proteins. nih.govnih.gov In this application, the immobilized hematoporphyrin acts as a specific ligand that selectively binds to proteins that have a natural affinity for heme.

This technique allows for the isolation and identification of specific protein partners from complex biological mixtures. The general procedure involves:

Passing a cell lysate or protein mixture through a column containing this compound.

Heme-binding proteins specifically bind to the immobilized hematoporphyrin.

Non-binding proteins are washed away.

The bound proteins are then eluted by changing the buffer conditions, such as pH or ionic strength, or by introducing a competing ligand.

Studies have successfully used hemin-agarose, a closely related matrix, to purify heme-binding proteins like hemopexin from serum. researchgate.net This demonstrates the utility of immobilized porphyrins in studying specific protein-protein interactions. The specificity of the interaction between the immobilized hematoporphyrin and its binding partners is crucial for the successful isolation of target proteins.

Below is a table summarizing the types of protein interactions that can be investigated using this compound affinity chromatography.

Bait Protein (Immobilized)Prey Protein (in solution)Interaction TypeApplication
HematoporphyrinHemopexinAffinity BindingPurification of hemopexin from serum
HematoporphyrinGlobinAffinity BindingIsolation of globin chains
HematoporphyrinNovel heme-binding proteinsAffinity BindingDiscovery of new protein interactions

This table is based on the principles of affinity chromatography using immobilized heme analogs. nih.govresearchgate.netnih.gov

Explorations of Photodynamic Effects in Cellular Models Utilizing Immobilized Hematoporphyrin Derivatives

In Vitro Studies on Photosensitizing Effects of Immobilized Hematoporphyrin (B191378) Derivative on Cellular Systems

The application of photodynamic therapy has been investigated for various cancers, including leukemia. nih.gov While studies specifically using hematoporphyrin-sepharose on leukemia cells are limited, research on other forms of immobilized or conjugated hematoporphyrin provides insight into the potential response. For example, experiments on transformed cell lines, such as the Jurkat leukemia cell line, have been conducted using hematoporphyrin-gold nanocomposites. nih.gov These studies revealed that the photodynamic activity of the hematoporphyrin-nanogold composites was significantly higher than that of the original photosensitizer. nih.gov This enhanced activity is attributed to the ability of the nanoparticles to transport more porphyrin molecules into the malignant cells. nih.gov

Generally, PDT has been shown to inactivate leukemia cells in a concentration-dependent manner and induce an apoptotic response. nih.gov The mechanism often involves the generation of ROS that cause damage to cellular components. nih.gov Given that immobilized hematoporphyrin acts externally, its effect on leukemia cells would likely be initiated at the plasma membrane, triggering signaling pathways that lead to apoptosis, a common mode of cell death in PDT. biomedres.uspatsnap.com

Table 1: Effect of Photoactivated Free vs. Immobilized Hematoporphyrin Derivative (Hpd) on Cellular Enzyme Activity

EnzymeCellular LocationEffect of Free Hpd + LightEffect of Immobilized Hpd-Sepharose + Light
Cytochrome c oxidaseOuter Mitochondrial MembraneInhibitionInhibition
(Na⁺+ K⁺)‐ ATPaseInner Plasma MembraneInhibitionUnaffected
F₀F₁ ATP synthaseInner Mitochondrial MembraneInhibitionUnaffected
Succinate dehydrogenaseInner Mitochondrial MembraneInhibitionUnaffected
Malate dehydrogenaseMitochondrial MatrixInhibitionUnaffected

This table is based on findings from a study comparing the effects of free and sepharose-immobilized Hpd, indicating that the immobilized form's action is limited to the cell exterior. dntb.gov.ua

A key distinction in the mechanism of free versus immobilized photosensitizers lies in their cellular uptake and localization. Free hematoporphyrin derivatives are known to accumulate in cells. fortunejournals.comnih.gov Studies using various lung cancer cell lines have shown that Hpd is taken up by the cells and localizes in the cytoplasm with a distinct punctate distribution, suggesting accumulation in organelles like mitochondria, lysosomes, and the endoplasmic reticulum. fortunejournals.com The uptake process is time-dependent, generally increasing over several hours. fortunejournals.comnih.gov

In stark contrast, hematoporphyrin immobilized on a large support like sepharose is physically precluded from entering the cell. dntb.gov.ua Its photodynamic action is therefore restricted to the cell's immediate external environment. The primary targets are components of the outer cell membrane. dntb.gov.ua This has been demonstrated by the selective inhibition of externally located enzymes, while internal enzymes remain protected. dntb.gov.ua This experimental setup is crucial for dissecting the specific cellular damage events that occur at the plasma membrane from those that require the photosensitizer to be internalized.

Mechanistic Investigations of Photoreactivity and Singlet Oxygen Generation

The fundamental mechanism of photodynamic action for hematoporphyrin, whether free or immobilized, is centered on the generation of singlet oxygen (¹O₂). biomedres.usdntb.gov.ua The process begins when the porphyrin molecule absorbs light of an appropriate wavelength. patsnap.com This absorption elevates the photosensitizer from its ground state to a short-lived excited singlet state. patsnap.com Through a process called intersystem crossing, it can then transition to a more stable, longer-lived excited triplet state. biomedres.uspatsnap.com

It is from this triplet state that the key energy transfer occurs. The excited photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues. biomedres.us This energy transfer excites the oxygen molecule to the highly reactive singlet state (¹O₂). biomedres.usnih.gov Singlet oxygen has a short lifetime in biological systems but is a potent oxidizing agent that can damage lipids, proteins, and nucleic acids within its diffusion radius, ultimately leading to cell death. patsnap.com Studies have confirmed that this compound produces singlet oxygen upon photoradiation in yields that are similar to those observed for hematoporphyrin in solution, validating its effectiveness as an external photosensitizing agent. dntb.gov.ua

Conjugate Formulations for Targeted Photodynamic Research

To improve the selectivity of PDT and concentrate the photosensitizer at the site of disease, various conjugate formulations have been developed. These strategies aim to deliver the photosensitizing agent specifically to target cells, such as cancer cells, thereby minimizing damage to surrounding healthy tissue. researchgate.net

One of the most promising strategies for targeted PDT involves conjugating photosensitizers to monoclonal antibodies (mAbs) that recognize specific tumor-associated antigens. patsnap.com This approach, creating antibody-photosensitizer conjugates (APCs), combines the precise targeting of antibodies with the potent cytotoxicity of light-activated drugs. researchgate.netpatsnap.com

Researchers have successfully created conjugates of hematoporphyrin with antibodies targeting specific cellular markers. For instance, a conjugate of hematoporphyrin with antibodies against Vascular Endothelial Growth Factor (VEGF) demonstrated a strong antitumor effect in a Lewis lung carcinoma model, showing a 70% delay in tumor development, whereas native hematoporphyrin had no significant effect under the same regimen. exp-oncology.com.ua Another study utilized an antibody (CYT-351) against prostate-specific membrane antigen (PSMA) conjugated with hematoporphyrin to target human prostate cancer cells. researchgate.net The results clearly showed that the mAb/HP conjugate could selectively deliver the photosensitizer to the tumor cells, which would result in considerably less hematoporphyrin in general circulation and thus reduce potential side effects. researchgate.net

Table 2: Comparative Survival in Mice with Lewis Lung Carcinoma Treated with Different Photosensitizer Formulations

Treatment GroupSurvival at 7 Weeks Post-Therapy
Control (No Treatment)0%
Hematoporphyrin + Light0%
Hematoporphyrin-antiVEGF Conjugate + Light40%
Aminolevulinic acid (ALA) + Light26%

This table summarizes the outcomes of a study on Lewis lung carcinoma, showing the enhanced efficacy of targeted, conjugated hematoporphyrin. exp-oncology.com.ua

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, making them excellent candidates for drug delivery systems. nih.govmdpi.com Encapsulating photosensitizers like hematoporphyrin within liposomes offers several advantages. It can improve the solubility and stability of the photosensitizer, prevent its aggregation in aqueous environments, and prolong its circulation time in the body. nih.govnih.gov

Studies have shown that encapsulating hematoporphyrin (Hp) in liposomes or micelles significantly enhances its photodynamic efficacy. nih.gov Spectroscopic analysis indicates that encapsulated Hp is less likely to form aggregates compared to its free form in an aqueous medium, which is a state that often reduces photodynamic efficiency. nih.gov In experimental models testing the bactericidal efficacy against gram-positive bacteria, both liposome- and micelle-encapsulated Hp induced complete eradication of the bacteria at doses significantly lower than those required for non-encapsulated Hp. nih.gov The use of liposomes as carriers can improve the delivery of the photosensitizer to target tissues, potentially leveraging the enhanced permeability and retention (EPR) effect in tumors. mdpi.com

Advancements in Biosensor Development Employing Hematoporphyrin Sepharose

Design Principles for Biosensing Platforms utilizing Immobilized Biorecognition Elements

Biosensors are sophisticated analytical devices that integrate a biological recognition element with a signal transducer. nih.govresearchgate.net The design of a robust and reliable biosensing platform hinges on several key principles, particularly the effective immobilization of the biorecognition element onto a solid support or matrix. The primary goal of immobilization is to confine the biorecognition molecule, such as hematoporphyrin (B191378), to the transducer's surface while maintaining its structural integrity and biological activity. kaust.edu.sa

In the context of a hematoporphyrin-sepharose system, the design principles are as follows:

Biorecognition Element: Hematoporphyrin acts as the biorecognition element. Its unique photophysical and electrochemical properties allow it to interact with specific target analytes. nih.govtaylorfrancis.com

Support Matrix: Sepharose, a bead-formed agarose (B213101) gel, serves as the solid support. Its porous nature, hydrophilicity, and the availability of functional groups (like hydroxyl groups) for chemical modification make it a suitable matrix for covalent attachment of biomolecules.

Immobilization: The design must facilitate the stable, covalent immobilization of hematoporphyrin onto the sepharose beads. This process needs to be carefully controlled to ensure that the active sites of the porphyrin molecule remain accessible to the target analyte and are not sterically hindered. nih.gov

Transducer Interface: The this compound composite must be effectively coupled with a transducer (optical or electrochemical) that can convert the biological recognition event into a measurable signal. researchgate.netmdpi.com The design must ensure efficient signal transfer from the recognition layer to the transducing element.

Integration of Immobilized Porphyrins in Optical and Electrochemical Biosensing Prototypes

Porphyrins and their derivatives are versatile molecules for biosensor development due to their distinctive optical, catalytic, and electrochemical properties. nih.gov Immobilizing these molecules on a stable matrix like sepharose allows for the creation of reusable and robust sensing platforms.

Optical Biosensing Prototypes: Optical sensors function by detecting changes in light properties, such as absorbance or fluorescence, upon interaction with an analyte. nih.gov Porphyrins are ideal candidates for optical sensing because they exhibit strong absorption (the Soret band) and emission in the visible region of the electromagnetic spectrum. researchgate.net

When hematoporphyrin is immobilized on sepharose, its interaction with a target analyte can lead to several measurable optical changes:

Fluorescence Quenching or Enhancement: The intrinsic fluorescence of the hematoporphyrin may be quenched or enhanced in the presence of the analyte. The degree of change in fluorescence intensity can be correlated to the analyte's concentration.

Spectral Shifts: Binding of the analyte can alter the electronic environment of the porphyrin macrocycle, causing a red or blue shift in its absorption or emission spectra. researchgate.net

Colorimetric Changes: In some cases, the interaction can produce a distinct color change that can be detected visually or with a spectrophotometer.

An example of a related application is the development of optical oxygen sensors using a platinum(II)-porphyrin dye covalently bound to a protein matrix, where oxygen quenches the dye's luminescence. nih.gov This principle can be adapted to this compound systems for detecting various analytes that interact with the porphyrin's excited state.

Electrochemical Biosensing Prototypes: Electrochemical sensors measure changes in electrical signals, such as current or potential, that result from a biochemical reaction. nih.gov Porphyrins are electroactive and can act as catalysts, facilitating electron transfer in redox reactions. tsijournals.com

In an electrochemical biosensor, this compound can be coated onto an electrode surface. Its function relies on its ability to catalyze the oxidation or reduction of a target analyte.

Amperometric Sensing: The sensor measures the current generated by the analyte's redox reaction at a constant potential. The immobilized hematoporphyrin can lower the activation energy for the reaction, enhancing the signal and improving sensitivity.

Potentiometric Sensing: This type of sensor measures the potential difference between a working and a reference electrode, which can change as the immobilized hematoporphyrin interacts with charged analytes.

The stable π-stacking interactions and catalytic activities of porphyrins, when integrated into an electrode system, enhance electron transfer and analytical performance. nih.gov For instance, glassy carbon electrodes modified with porphyrins have demonstrated high electrocatalytic activity for detecting molecules like dopamine (B1211576) and hydrogen peroxide. tsijournals.com The sepharose matrix serves to stabilize the hematoporphyrin on the electrode, preventing fouling and ensuring a consistent catalytic response.

Enhancement of Biosensor Performance through Matrix Optimization

Key matrix properties that can be optimized include:

Pore Size and Surface Area: A larger surface area allows for a higher loading density of hematoporphyrin, increasing the number of active recognition sites available for analyte binding. nih.gov Optimizing the pore size of the sepharose beads ensures that the target analyte can freely diffuse into the matrix and interact with the immobilized porphyrins, leading to a faster response time.

Surface Chemistry: The surface of sepharose can be chemically modified to control its hydrophilicity or to introduce specific functional groups for more efficient and oriented covalent coupling of hematoporphyrin. A well-defined surface chemistry can minimize non-specific binding of interfering substances, thereby improving the sensor's selectivity.

Mechanical and Chemical Stability: The matrix must be robust enough to withstand the operational conditions, including pH, temperature, and flow rates in continuous monitoring systems. The chemical stability of the sepharose ensures that it does not degrade over time, contributing to the long-term stability and reusability of the biosensor.

The following table summarizes how matrix optimization can impact key biosensor performance metrics.

Matrix PropertyOptimization StrategyImpact on Biosensor Performance
Surface Area/Porosity Control cross-linking of agarose; use smaller bead sizes.Higher Sensitivity: Increases loading capacity of hematoporphyrin. Faster Response Time: Improves analyte diffusion to recognition sites.
Surface Functionalization Activate with agents like CNBr, epoxy, or NHS esters for covalent binding.Improved Stability: Reduces leaching of the biorecognition element. Higher Selectivity: Allows for oriented immobilization, preventing non-specific binding.
Matrix Stability Increase the degree of cross-linking.Enhanced Reusability & Shelf-Life: Improves resistance to chemical and thermal degradation.
Hydrophilicity/Hydrophobicity Modify surface with hydrophilic or hydrophobic linkers.Reduced Fouling: A hydrophilic surface can reduce non-specific adsorption of proteins from complex samples.

By systematically fine-tuning these matrix characteristics, the analytical performance of the this compound biosensor can be significantly improved, making it a more effective tool for its intended application.

Advanced Analytical Techniques in Conjunction with Hematoporphyrin Sepharose

High-Performance Liquid Chromatography (HPLC) for Conjugate Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of the hematoporphyrin (B191378) ligand and monitoring its potential leaching from the sepharose support. Reversed-phase HPLC (RP-HPLC) with fluorescence or UV-Vis detection is particularly effective for separating and quantifying porphyrin species. nih.govresearcher.life The method allows for the separation of hematoporphyrin from its precursors, isomers, and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. researcher.lifenih.gov

In the context of hematoporphyrin-sepharose, HPLC is used to:

Analyze the Purity of the Hematoporphyrin Ligand: Before immobilization, the purity of the hematoporphyrin is confirmed to ensure that a well-defined ligand is attached to the sepharose beads.

Detect Ligand Leaching: The eluate from the chromatography column can be analyzed by HPLC to detect any hematoporphyrin that may have leached from the sepharose support during the purification process. This is crucial for ensuring the purity of the final isolated product and the stability of the affinity medium.

Characterize Bound and Unbound Fractions: HPLC can be used to analyze the composition of complex mixtures before and after chromatography to determine which components have bound to the this compound matrix.

A typical RP-HPLC method would involve a C18 column and a gradient elution system, often using a mixture of acetonitrile (B52724) and an aqueous buffer. Fluorescence detection is highly sensitive for porphyrins, which exhibit strong natural fluorescence. nih.gov

Table 1: Illustrative HPLC Retention Times for Porphyrin Species

This table presents hypothetical data for illustrative purposes.

Compound Retention Time (minutes) Detection Wavelength (nm)
Hematoporphyrin 12.5 Ex: 400, Em: 620
Protoporphyrin 15.2 Ex: 410, Em: 635
O,O'-diacetylhematoporphyrin 14.1 Ex: 400, Em: 620

Spectroscopic Characterization (UV-Vis, Fluorescence) for Interaction Studies

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful non-destructive techniques used to study the binding interactions between this compound and target molecules, particularly proteins. nih.govmdpi.comresearchgate.net Porphyrins exhibit unique and intense electronic absorption spectra. biomedres.us

UV-Vis Spectroscopy: The UV-Vis spectrum of hematoporphyrin is characterized by an intense absorption band near 400 nm, known as the Soret band, and four weaker bands at longer wavelengths, known as Q bands. biomedres.us When a protein or other analyte binds to the immobilized hematoporphyrin, changes in the microenvironment of the porphyrin ring can occur. These changes are reflected in the UV-Vis spectrum as:

Red Shift (Bathochromic Shift): A shift of the Soret band to a longer wavelength, often indicating aggregation or binding. mdpi.com

Changes in Molar Absorptivity: An increase (hyperchromicity) or decrease (hypochromicity) in the intensity of the absorption bands.

For example, the interaction between a porphyrin and human serum albumin can cause the Soret band to shift from 412 nm to 420 nm, indicating complex formation. mdpi.com

Fluorescence Spectroscopy: Hematoporphyrin is a fluorescent molecule, typically showing emission bands in the 600-700 nm range. biomedres.us Its fluorescence is highly sensitive to the local environment. Binding events can be monitored by observing:

Fluorescence Quenching or Enhancement: The binding of an analyte can either decrease (quench) or increase the fluorescence intensity of the hematoporphyrin.

Wavelength Shifts: The position of the emission maximum can shift depending on the polarity of the binding site.

These spectroscopic techniques provide valuable data on binding affinity, stoichiometry, and the conformational changes that may occur upon the formation of a complex between the immobilized ligand and the target molecule. nih.govresearchgate.net

Table 2: Typical Spectroscopic Changes for Hematoporphyrin Upon Protein Binding

This table presents generalized data based on published findings.

Spectroscopic Parameter Hematoporphyrin (Free) Hematoporphyrin (Bound to Protein) Interpretation
UV-Vis
Soret Band (λmax) ~401 nm ~410-420 nm Change in electronic environment, complex formation. mdpi.combiomedres.us
Fluorescence
Emission Maximum (λem) ~620 nm Shifted (e.g., ~630 nm) Change in microenvironment polarity. biomedres.us

Gel Electrophoresis (SDS-PAGE) for Protein Analysis post-Purification

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is an indispensable technique for analyzing the protein fractions obtained from this compound affinity chromatography. bio-rad.comyoutube.com It is used to assess the purity, apparent molecular weight, and composition of the eluted proteins. nih.govnih.gov

The process involves the following steps:

Sample Preparation: Protein samples from the "flow-through," "wash," and "elution" fractions are denatured by boiling in a sample buffer containing SDS. SDS disrupts non-covalent protein structures and imparts a uniform negative charge-to-mass ratio. bio-rad.com

Electrophoresis: The samples are loaded into a polyacrylamide gel, and an electric field is applied. The negatively charged proteins migrate through the gel matrix toward the positive electrode. youtube.com The gel acts as a molecular sieve, separating the proteins based on their size; smaller proteins move faster and further down the gel. bio-rad.com

Visualization: After separation, the proteins are visualized using stains like Coomassie Brilliant Blue or silver stain. youtube.com Each distinct band on the gel typically represents a different protein.

Analysis: The purity of the target protein in the elution fraction is determined by the presence of a single, strong band at the expected molecular weight and the absence of contaminating bands that might be present in the initial sample. A lane containing molecular weight standards is run alongside the samples to allow for the estimation of the protein sizes. bio-rad.com

SDS-PAGE provides clear visual evidence of the effectiveness of the this compound column in isolating the target protein from a complex mixture. nih.govfrontiersin.org

Table 3: Hypothetical SDS-PAGE Analysis of a Protein Purified with this compound

This table illustrates a typical expected outcome.

Lane Sample Fraction Observed Bands Interpretation
1 Molecular Weight Marker Multiple bands of known sizes Size reference ladder. bio-rad.com
2 Crude Lysate (Input) Multiple bands across a wide MW range Complex mixture of proteins before purification.
3 Flow-Through Multiple bands, faint band at target MW Unbound proteins and excess of non-target proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Porphyrin Moiety Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including the porphyrin moiety of hematoporphyrin. nih.govuni-muenchen.debbhegdecollege.com While analyzing the ligand directly on the solid sepharose support is complex, NMR is invaluable for characterizing the hematoporphyrin ligand before its immobilization. Both ¹H NMR and ¹³C NMR are employed.

¹H NMR: The proton NMR spectrum of a porphyrin is highly distinctive due to the large ring current effect of the aromatic macrocycle. nih.gov This effect causes:

Downfield Shifts: Protons on the periphery of the macrocycle (meso-protons) are shifted significantly downfield, typically appearing in the 8-10 ppm range.

Upfield Shifts: Protons inside the macrocycle (inner NH-protons of a free-base porphyrin) are shifted dramatically upfield to negative ppm values (e.g., -2 to -4 ppm). nih.gov

These unique chemical shifts provide a clear fingerprint for the porphyrin structure. NMR can confirm the identity of hematoporphyrin and distinguish it from other derivatives like protoporphyrin or deuteroporphyrin (B1211107) by analyzing the signals from the specific side chains. nih.gov

Table 4: Characteristic ¹H NMR Chemical Shifts for Hematoporphyrin Derivatives

This table provides approximate chemical shift ranges based on published data.

Proton Type Approximate Chemical Shift (δ, ppm) Rationale
meso-H 9.0 - 10.5 Deshielded by aromatic ring current. nih.gov
Pyrrole (B145914) β-H 8.0 - 9.0 Deshielded by aromatic ring current. nih.gov
-CH(OH)CH₃ ~6.0 - 6.5 (CH), ~2.0 - 2.5 (CH₃) Protons on the hydroxyethyl (B10761427) side chains.

Future Research Trajectories and Methodological Innovations

Development of Novel Hematoporphyrin-Sepharose Conjugates with Enhanced Research Utility

The versatility of this compound can be significantly expanded through the chemical modification of the hematoporphyrin (B191378) ligand. The goal is to create novel conjugates with tailored properties that enhance their utility in specific research applications. Key areas of development include the synthesis of conjugates with altered binding affinities, selectivities, and functionalities.

One promising avenue is the synthesis of fluorinated hematoporphyrin ether derivatives. nih.gov While not directly conjugated to sepharose in the cited study, the principles of modifying the porphyrin structure for enhanced photodynamic activity can be adapted to create affinity matrices with unique properties. For instance, the introduction of fluorine atoms can modulate the electronic properties of the porphyrin ring, potentially altering its interaction with target proteins. nih.gov

Another approach involves the creation of porphyrin-peptide conjugates. nih.gov By attaching specific peptide sequences to the hematoporphyrin molecule before immobilization on sepharose, it is possible to create bifunctional affinity matrices. These peptides could serve as secondary recognition motifs, enhancing the specificity of protein capture. For example, a peptide known to interact with a specific domain of a target protein could be incorporated to increase the binding affinity and selectivity of the this compound resin. nih.gov

The development of these novel conjugates will likely involve various synthetic strategies, including the use of phosphoramidite-based solid-phase synthesis and bioorthogonal chemistry, such as "click" chemistry. nih.gov These methods allow for precise control over the conjugation process, ensuring the desired properties are conferred to the final this compound product.

Conjugate TypePotential ModificationAnticipated EnhancementPotential Research Application
Fluorinated this compoundIntroduction of fluorine atoms to the porphyrin ringAltered electronic properties and binding affinitySelective capture of proteins with specific electrostatic requirements
Peptide-Hematoporphyrin-SepharoseCovalent attachment of specific peptide sequencesIncreased binding specificity and affinity for target proteinsPurification of low-abundance proteins or specific protein isoforms
Click-Chemistry Modified this compoundIntroduction of bioorthogonal handles for further functionalizationFacilitates the attachment of a wide range of molecules (e.g., fluorescent dyes, crosslinkers)Creation of multifunctional affinity matrices for advanced proteomics workflows

Integration of this compound into Automated High-Throughput Screening Systems

The demand for rapid and efficient analysis of large sample sets has driven the development of automated high-throughput screening (HTS) platforms. nih.govbiotechnologia-journal.orgsemanticscholar.org Integrating this compound affinity chromatography into these systems offers a powerful approach for screening compound libraries, identifying novel protein-protein interactions, and profiling protein expression levels across numerous conditions. nih.govbio-rad.comyoutube.com

Automated affinity purification systems, such as those utilizing magnetic beads or pre-packed columns in a 96-well format, can be adapted for use with this compound. nih.govbiorxiv.org These systems automate the key steps of the affinity chromatography workflow, including sample loading, washing, elution, and fraction collection. nih.govyoutube.com This automation significantly reduces hands-on time, improves reproducibility, and enables the parallel processing of many samples. nih.gov

The integration of this compound into HTS can be conceptualized in the following workflow:

High-Throughput Sample Preparation: Lysates from cell cultures or tissues are prepared in a multi-well plate format.

Automated Affinity Capture: The lysates are incubated with this compound beads in an automated liquid handling system.

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the target proteins are subsequently eluted.

Downstream Analysis: The eluted proteins are then analyzed using various detection methods, such as mass spectrometry or immunoassays, which can also be automated.

This approach is particularly valuable for drug discovery, where it can be used to screen for small molecules that modulate the binding of a target protein to the this compound matrix. nih.gov It can also be applied in clinical proteomics to identify disease biomarkers by comparing the protein profiles of samples from healthy and diseased individuals.

HTS Platform ComponentIntegration with this compoundBenefit
Automated Liquid HandlersDispensing of cell lysates, this compound slurry, wash buffers, and elution buffersIncreased throughput and precision
Magnetic Bead SeparatorsRapid and efficient separation of this compound magnetic beads from the lysate and wash solutionsReduced sample processing time
Robotic Plate HandlersMovement of multi-well plates between different stations of the HTS workflowUnattended operation and increased efficiency
Integrated Analytical Instruments (e.g., Mass Spectrometer)Direct analysis of eluted proteins from the affinity purification stepSeamless workflow from purification to identification and quantification

Expansion of Applications in Proteomics and Interactomics Research

This compound is a valuable tool for proteomics and interactomics, enabling the enrichment and analysis of specific protein populations. nih.gov Future applications are expected to leverage advancements in quantitative mass spectrometry to provide deeper insights into cellular processes.

Quantitative proteomics approaches, such as those based on tandem mass tags (TMT), can be combined with this compound affinity purification to accurately quantify changes in the abundance of target proteins across different experimental conditions. preprints.orgyoutube.com This is particularly useful for studying the effects of drug treatment, disease progression, or genetic modifications on the proteome. The workflow typically involves labeling peptides from different samples with unique isobaric tags, followed by pooling, affinity purification, and mass spectrometry analysis. youtube.com

In the field of interactomics, this compound can be used to identify proteins that interact with a specific heme-binding protein of interest. nih.govdocumentsdelivered.com This can be achieved through a "pull-down" experiment where a cell lysate is incubated with the affinity matrix, and the co-purified proteins are identified by mass spectrometry. nih.gov The use of quantitative proteomics in these experiments can help to distinguish between specific and non-specific interactions.

Furthermore, the development of novel cross-linking reagents that can be incorporated into the this compound matrix could enable the capture and identification of transient or weak protein-protein interactions. These reagents would covalently trap interacting proteins, allowing for their subsequent identification by mass spectrometry.

Methodological Refinements for Improved Sensitivity and Specificity in Experimental Paradigms

Continuous refinement of the experimental methodologies employing this compound is crucial for enhancing the sensitivity and specificity of the results. These refinements can range from optimizing the chromatography conditions to improving the downstream analytical techniques.

One key area for improvement is the optimization of the binding and elution conditions. This includes fine-tuning the pH, ionic strength, and composition of the buffers used in the affinity chromatography process. For example, the use of a pH gradient for elution can improve the separation of proteins with small differences in their isoelectric points. nih.gov The addition of detergents or organic solvents to the wash buffers can also help to reduce non-specific binding and improve the purity of the eluted proteins. sigmaaldrich.com

The physical properties of the sepharose matrix itself can also be improved. The use of smaller, more uniform beads can lead to higher resolution and improved performance in high-performance liquid chromatography (HPLC) systems. sigmaaldrich.com Additionally, the development of more stable and leach-resistant linkages between the hematoporphyrin and the sepharose matrix can improve the reusability of the affinity resin.

In terms of downstream analysis, advancements in mass spectrometry, such as the use of data-independent acquisition (DIA), can lead to more comprehensive and reproducible protein identification and quantification. biorxiv.org DIA-MS allows for the fragmentation of all precursor ions within a defined mass range, resulting in a more complete dataset compared to traditional data-dependent acquisition methods. biorxiv.org

Methodological RefinementDescriptionExpected Improvement
Optimized Buffer CompositionsFine-tuning of pH, ionic strength, and additives in binding, wash, and elution buffersIncreased purity of isolated proteins and reduced non-specific binding
Advanced Chromatographic ResinsUse of smaller, more uniform sepharose beads with improved chemical stabilityHigher resolution separations and increased column lifetime
Data-Independent Acquisition Mass Spectrometry (DIA-MS)A mass spectrometry method that systematically fragments all precursor ionsMore comprehensive and reproducible protein identification and quantification
Improved Cross-linking StrategiesDevelopment of novel cross-linking reagents for capturing transient interactionsEnhanced ability to study dynamic protein complexes

Q & A

Q. Why does this compound exhibit reduced binding capacity after prolonged storage?

  • Methodological Answer : Degradation may result from oxidation (hematoporphyrin sensitivity to light/O2) or matrix hydrolysis. Mitigation strategies:
  • Storage Conditions : Use amber vials at 4°C in argon-saturated buffers (pH 7.0).
  • Stabilizers : Add antioxidants (e.g., 1 mM ascorbate) or cryoprotectants (e.g., 10% trehalose) .

Q. How to optimize this compound for high-throughput screening?

  • Methodological Answer :
  • Miniaturization : Use 96-well filter plates with sepharose beads (10–50 μm diameter).
  • Automation : Integrate liquid handlers for consistent ligand loading/washing.
  • Detection : Employ fluorescence plate readers (λexem = 400/630 nm) with Z’-factor validation (>0.5 indicates robust assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.